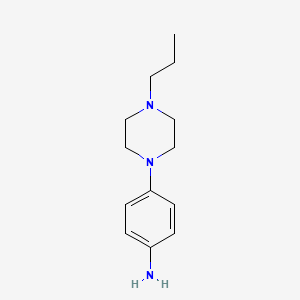

4-(4-Propylpiperazin-1-yl)aniline

Descripción general

Descripción

4-(4-Propylpiperazin-1-yl)aniline is an organic compound with the molecular formula C13H21N3 It consists of a piperazine ring substituted with a propyl group at one nitrogen atom and an aniline group at the other nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propylpiperazin-1-yl)aniline typically involves the reaction of 4-chloroaniline with 1-propylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Propylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products

Oxidation: N-oxides of this compound.

Reduction: this compound with reduced functional groups.

Substitution: Various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

4-(4-Propylpiperazin-1-yl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-(4-Propylpiperazin-1-yl)aniline involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can influence mood and behavior, making it a candidate for the development of psychiatric medications .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Methylpiperazin-1-yl)aniline

- 4-(4-Ethylpiperazin-1-yl)aniline

- 4-(4-Butylpiperazin-1-yl)aniline

Uniqueness

4-(4-Propylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative offers a unique combination of steric and electronic effects, influencing its reactivity and interaction with biological targets.

Actividad Biológica

4-(4-Propylpiperazin-1-yl)aniline, with the molecular formula C13H21N3 and a molar mass of 219.33 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a propyl group and an aniline moiety. This structure is significant as it influences the compound's lipophilicity and ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H21N3 |

| Molar Mass | 219.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Neuropharmacological Effects

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly serotonin receptors. The incorporation of a piperazine scaffold is known to enhance selectivity for serotonin receptor subtypes, such as 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and anxiety disorders.

The mechanism by which this compound exerts its effects may involve:

- Receptor Binding : The compound likely binds to specific neurotransmitter receptors, modulating their activity.

- Signal Transduction : Upon binding, it may influence downstream signaling pathways that affect neuronal excitability and neurotransmitter release.

Antimicrobial Activity

In addition to neuropharmacological properties, preliminary studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The presence of the piperazine moiety is believed to enhance membrane permeability, allowing for effective interaction with microbial targets.

Case Study 1: Neuropharmacological Evaluation

A study investigated the effects of a series of compounds based on the piperazine structure on anxiety-like behaviors in animal models. The results indicated that compounds with structural similarities to this compound significantly reduced anxiety-related behaviors in rodents when administered at specific dosages. The study highlighted the potential of these compounds as anxiolytics.

Case Study 2: Antimicrobial Activity Assessment

Another study focused on synthesizing various derivatives of this compound to evaluate their antibacterial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the piperazine ring could enhance efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key factors influencing activity include:

- Substituents on the Piperazine Ring : Varying alkyl groups can affect lipophilicity and receptor binding affinity.

- Aniline Moiety Modifications : Alterations in the aniline structure can lead to changes in biological activity and selectivity.

Comparison Table of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Ethoxy-4-(4-propylpiperazin-1-yl)aniline | 1803611-02-0 | Ethoxy group enhances solubility |

| 3-Chloro-4-(4-propylpiperazin-1-yl)aniline | CB81725050 | Chlorine substitution may enhance receptor affinity |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Propylpiperazin-1-yl)aniline, and how can reaction conditions be optimized for yield and purity?

Level : Basic

Methodological Answer :

The synthesis of this compound can be achieved through two primary routes:

Buchwald-Hartwig Coupling : React 4-bromoaniline with 4-propylpiperazine using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃) at 80–100°C. This method offers regioselectivity and moderate yields (60–75%) .

Nucleophilic Aromatic Substitution : Use an activated aryl halide (e.g., 4-fluoroaniline) with 4-propylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base. Reaction times (12–24 hrs) and temperature (120°C) influence purity .

Optimization Strategies :

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) improves purity.

- Catalyst Screening : Test alternative ligands (e.g., BINAP) to enhance coupling efficiency .

- Side Reaction Mitigation : Monitor for N-alkylation byproducts via TLC or LC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Level : Basic

Methodological Answer :

Key Techniques :

Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- HRMS : Validate molecular weight (C₁₃H₂₀N₄, [M+H]⁺ = 233.1764) .

X-ray Crystallography :

- Grow single crystals via slow evaporation (solvent: EtOAc/hexane).

- Use SHELX (SHELXL-2019) for structure refinement. Analyze bond angles and torsional strain in the piperazine-aniline linkage .

Data Interpretation :

- Compare experimental vs. DFT-calculated bond lengths (e.g., C-N bonds in piperazine: ~1.45 Å) to assess electronic effects .

Q. What strategies are effective in resolving discrepancies in biological activity data for this compound across different studies?

Level : Advanced

Methodological Answer :

Common Sources of Discrepancies :

- Purity Variations : Impurities from incomplete coupling or side reactions (e.g., N-alkylation) alter bioactivity. Validate purity via HPLC (>98%) .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times impact IC₅₀ values. Standardize protocols using WHO guidelines .

- Solubility Issues : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts .

Resolution Workflow :

Re-synthesize the compound under controlled conditions.

Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity).

Perform dose-response curves in triplicate to assess reproducibility .

Q. How does the substitution pattern on the piperazine ring influence the compound's reactivity and interactions in medicinal chemistry applications?

Level : Advanced

Methodological Answer :

Substituent Effects :

Mechanistic Insights :

- Lipophilicity : Propyl groups improve blood-brain barrier penetration in CNS-targeted studies .

- Steric Effects : Bulkier substituents (e.g., phenyl) hinder rotation, affecting conformational locking in receptor pockets .

Q. What methodological considerations are critical when designing experiments to assess the compound's pharmacokinetic properties?

Level : Advanced

Methodological Answer :

Key Parameters :

ADME Profiling :

- Absorption : Use Caco-2 cell monolayers to measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

- Metabolism : Incubate with human liver microsomes (HLMs) to identify CYP450-mediated degradation.

In Vivo Studies :

- Administer IV/PO doses in rodents. Collect plasma samples at 0, 1, 2, 4, 8, 24 hrs for LC-MS/MS analysis .

Data Analysis :

- Calculate AUC, t₁/₂, and bioavailability (F%) using non-compartmental models (e.g., Phoenix WinNonlin) .

Q. How can computational modeling be integrated with experimental data to predict the compound's behavior in catalytic or biological systems?

Level : Advanced

Methodological Answer :

Workflow :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with crystallographic data from SHELX-refined structures .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) for binding confirmation .

QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with experimental IC₅₀ data to predict activity .

Validation :

- Compare predicted vs. experimental binding energies (ΔG error < 1 kcal/mol) .

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Level : Basic

Methodological Answer :

Side Reactions :

N-Alkylation : Competing alkylation at the aniline nitrogen. Mitigate by using bulky bases (e.g., t-BuOK) .

Ring Oxidation : Piperazine oxidation to form N-oxide byproducts. Avoid by degassing solvents and using inert atmospheres .

Mitigation Table :

| Side Reaction | Detection Method | Mitigation Strategy |

|---|---|---|

| N-Alkylation | LC-MS (m/z +14) | Use Pd-catalyzed coupling instead of SNAr |

| Oxidation | TLC (Rf shift) | Add antioxidant (BHT, 0.1% w/w) |

Propiedades

IUPAC Name |

4-(4-propylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(14)4-6-13/h3-6H,2,7-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSNDANPCWHFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429361 | |

| Record name | 4-(4-propylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927998-85-4 | |

| Record name | 4-(4-propylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.